Cas no 24086-27-9 (3-Methyl-1-phenyl-1H-thieno2,3-cpyrazole-5-carboxylic Acid)
3-Methyl-1-phenyl-1H-thieno2,3-cpyrazole-5-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- 1H-Thieno[2,3-c]pyrazole-5-carboxylicacid, 3-methyl-1-phenyl-
- 3-Methyl-1-phenyl-1H-thieno-[2,3-c]pyrazole-5-carboxylic acid
- 1-Phenyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid(SALTDATA: FREE)
- 3-Methyl-1-phenyl-thieno< 2.3-c> pyrazol-5-carbonsaeure
- 3-Methyl-1-phenylthieno< 3.2-d> pyrazol-5-carbonsaeure
- A878024
- AS-48237
- BDBM38831
- 24086-27-9
- REGID_for_CID_802154
- AKOS000114501
- 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, AldrichCPR
- FT-0722576
- Oprea1_766318
- HMS1396L10
- KIBNFCSPPOYXPP-UHFFFAOYSA-N
- 3-methyl-1-phenyl-thieno[2,3-c]pyrazole-5-carboxylic acid
- EN300-00003
- Z56784786
- MFCD01244991
- SCHEMBL853240
- 1-Naphthol-3,6-disulfonicacid
- CS-0307429
- cid_802154
- SMR000071493
- HMS2367I24
- F20524
- 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylic acid
- HMS3433A08
- Enamine_000956
- CHEMBL1372488
- 3-methyl-1-phenyl-5-thieno[2,3-c]pyrazolecarboxylic acid
- Oprea1_757630
- J-512832
- MLS000099719
- CCG-125120
- 1H-Thieno[2,3-c]pyrazole-5-carboxylic acid, 3-methyl-1-phenyl-
- 3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXYLICACID
- ALBB-021513
- BBL008261
- STK149513
- DB-028762
- 3-Methyl-1-phenyl-1H-thieno2,3-cpyrazole-5-carboxylic Acid
-
- MDL: MFCD01244991
- Inchi: 1S/C13H10N2O2S/c1-8-10-7-11(13(16)17)18-12(10)15(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)
- InChI Key: KIBNFCSPPOYXPP-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=CC2C(C)=NN(C3C=CC=CC=3)C1=2
Computed Properties
- Exact Mass: 257.03857
- Monoisotopic Mass: 257.038473
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.2
- XLogP3: 3.5
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 239-241 °C
- Boiling Point: 407.2±45.0 °C at 760 mmHg
- Flash Point: 200.1±28.7 °C
- PSA: 57.95
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
3-Methyl-1-phenyl-1H-thieno2,3-cpyrazole-5-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Methyl-1-phenyl-1H-thieno2,3-cpyrazole-5-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 080259-500mg |
3-Methyl-1-phenyl-1H-thieno-[2,3-c]pyrazole-5-carboxylic acid |
24086-27-9 | 500mg |
$126.00 | 2023-09-09 | ||
| Matrix Scientific | 080259-1g |
3-Methyl-1-phenyl-1H-thieno-[2,3-c]pyrazole-5-carboxylic acid |
24086-27-9 | 1g |
$158.00 | 2023-09-09 | ||
| Matrix Scientific | 080259-5g |
3-Methyl-1-phenyl-1H-thieno-[2,3-c]pyrazole-5-carboxylic acid |
24086-27-9 | 5g |
$483.00 | 2023-09-09 | ||
| TRC | M359108-100mg |
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid |
24086-27-9 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M359108-500mg |
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid |
24086-27-9 | 500mg |
$ 135.00 | 2022-06-03 | ||
| TRC | M359108-1g |
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid |
24086-27-9 | 1g |
$ 230.00 | 2022-06-03 | ||
| Fluorochem | 027772-1g |
3-Methyl-1-phenyl-1 H -thieno[2,3- c ]pyrazole-5-carboxylic acid |
24086-27-9 | 95% | 1g |
£96.00 | 2022-03-01 | |
| Fluorochem | 027772-5g |
3-Methyl-1-phenyl-1 H -thieno[2,3- c ]pyrazole-5-carboxylic acid |
24086-27-9 | 95% | 5g |
£287.00 | 2022-03-01 | |
| Alichem | A049000306-5g |
3-Methyl-1-phenyl-1h-thieno[2,3-c]pyrazole-5-carboxylic acid |
24086-27-9 | 95% | 5g |
$378.51 | 2023-09-02 | |
| Chemenu | CM281857-1g |
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid |
24086-27-9 | 95% | 1g |
$162 | 2024-07-28 |
3-Methyl-1-phenyl-1H-thieno2,3-cpyrazole-5-carboxylic Acid Suppliers
3-Methyl-1-phenyl-1H-thieno2,3-cpyrazole-5-carboxylic Acid Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-Methyl-1-phenyl-1H-thieno2,3-cpyrazole-5-carboxylic Acid
Comprehensive Analysis of 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid (CAS No. 24086-27-9): Properties, Applications, and Research Insights
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid (CAS No. 24086-27-9) is a heterocyclic compound gaining significant attention in pharmaceutical and material science research. This thienopyrazole derivative combines a pyrazole ring fused with a thiophene moiety, offering unique electronic properties and bioactivity. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in designing small-molecule inhibitors targeting inflammatory pathways.
The compound's structural features—including its carboxylic acid functional group and aromatic phenyl substitution—make it valuable for medicinal chemistry optimization. Recent studies highlight its role in developing COX-2 selective agents, aligning with the growing demand for non-opioid pain management solutions. Its molecular weight of 258.29 g/mol and moderate lipophilicity (LogP ~2.8) suggest favorable drug-like properties, a hot topic in AI-driven drug design platforms.
In material science, CAS 24086-27-9 demonstrates potential as a photoactive component in organic electronics. Its extended π-conjugation system enables applications in OLED materials and sensor technologies, addressing the surge in wearable health monitoring device development. The compound's thermal stability (decomposition >250°C) makes it suitable for high-performance polymer formulations, a key area in sustainable material innovation.
Synthetic routes to 3-Methyl-1-phenyl-1H-thienopyrazole-5-carboxylate typically involve Knorr-type cyclization of thiophene derivatives, followed by ester hydrolysis. Recent advancements in flow chemistry and catalytic C-H activation have improved yields (>75%) while reducing organic solvent waste—critical for meeting green chemistry standards. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its high purity (>98%), essential for preclinical studies.
The compound's structure-activity relationship (SAR) has been investigated for kinase inhibition, particularly against JAK/STAT pathways relevant to autoimmune diseases. This connects to trending searches about personalized medicine and targeted therapies. Its metal-chelating ability through the carboxylate group also enables applications in catalytic systems and bioimaging probes.
Regulatory status indicates 3-Methyl-1-phenyl-thienopyrazole acid is not classified as hazardous under major chemical inventories (REACH, TSCA). Proper handling should follow general laboratory safety protocols for organic acids. Storage recommendations include amber glass containers at 2-8°C under inert atmosphere to prevent photo-degradation and oxidation—top concerns in compound stability discussions.
Future research directions focus on derivatization strategies to enhance its blood-brain barrier permeability for CNS applications, and nanocarrier formulations to improve bioavailability. These align with industry trends toward precision drug delivery systems. The compound's cost-effective synthesis and scalability position it as a promising candidate for academic-industrial collaborations in next-generation therapeutics.
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